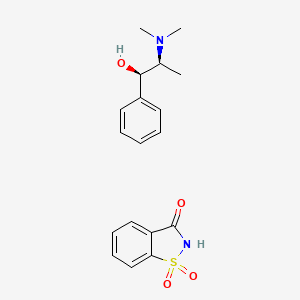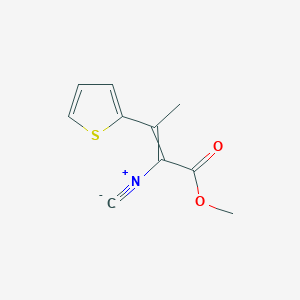
5'-O-Acetyl-2'-deoxy-3-methyl-3,4-dihydrocytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is structurally related to cytidine, a naturally occurring nucleoside, but has been chemically modified to enhance its properties for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of 2’-deoxy-3-methyl-3,4-dihydrocytidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mécanisme D'action
The mechanism of action of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside.
5-Methylcytidine: Another modified nucleoside with potential therapeutic applications.
3’-Deoxy-3’-fluorothymidine: A nucleoside analog used in antiviral therapy.
Uniqueness
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific chemical modifications, which enhance its stability and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
73392-05-9 |
|---|---|
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-3-methyl-2-oxo-4H-pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19N3O5/c1-7(16)19-6-9-8(17)5-11(20-9)15-4-3-10(13)14(2)12(15)18/h3-4,8-11,17H,5-6,13H2,1-2H3/t8-,9+,10?,11+/m0/s1 |
Clé InChI |
UVQSDXXNVPGHLG-FPTZPQHFSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(N(C2=O)C)N)O |
SMILES canonique |
CC(=O)OCC1C(CC(O1)N2C=CC(N(C2=O)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



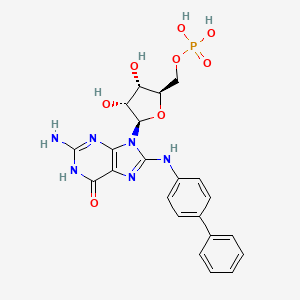
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
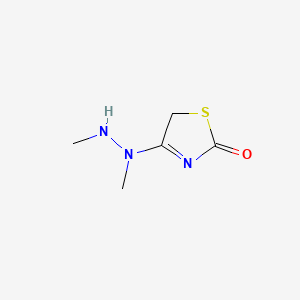
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)

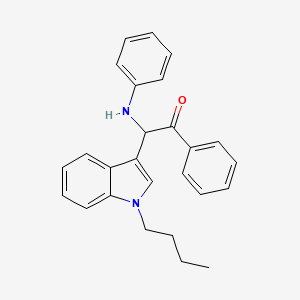

![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

